3-Iodo-4-methylbenzoic acid

Descripción general

Descripción

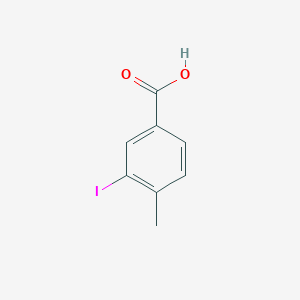

3-Iodo-4-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol . It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a carboxylic acid functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methylbenzoic acid. The process typically includes the following steps :

Iodination: 4-Methylbenzoic acid is dissolved in a suitable solvent, such as methanol. Molecular iodine and an oxidizing agent, such as hydrogen peroxide, are added to the solution. The reaction mixture is stirred at room temperature until the iodination is complete.

Purification: The reaction mixture is then filtered to remove any insoluble impurities. The filtrate is concentrated under reduced pressure to obtain crude this compound.

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Reduction: Lithium aluminum hydride in tetrahydrofuran at room temperature.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents.

Major Products:

Substitution: 3-Azido-4-methylbenzoic acid, 3-Cyano-4-methylbenzoic acid.

Reduction: 3-Iodo-4-methylbenzyl alcohol.

Coupling: Various biaryl and diaryl compounds.

Aplicaciones Científicas De Investigación

3-Iodo-4-methylbenzoic acid has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-iodo-4-methylbenzoic acid in chemical reactions involves the activation of the iodine atom and the carboxylic acid group. The iodine atom can undergo electrophilic substitution, while the carboxylic acid group can participate in nucleophilic acyl substitution reactions . These functional groups enable the compound to form new chemical bonds and create desired products in various synthetic pathways .

Comparación Con Compuestos Similares

- 3-Iodo-4-nitrobenzoic acid

- 3-Iodo-4-methoxybenzoic acid

- 3-Iodo-4-chlorobenzoic acid

Comparison:

- 3-Iodo-4-methylbenzoic acid is unique due to the presence of a methyl group, which can influence its reactivity and physical properties compared to other similar compounds. For example, the methyl group can increase the compound’s hydrophobicity and affect its solubility in organic solvents .

- 3-Iodo-4-nitrobenzoic acid contains a nitro group, which is an electron-withdrawing group, making it more reactive in electrophilic aromatic substitution reactions .

- 3-Iodo-4-methoxybenzoic acid has a methoxy group, which is an electron-donating group, affecting its reactivity and stability in different chemical environments .

Actividad Biológica

3-Iodo-4-methylbenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity of this compound, including its antibacterial properties, metabolic pathways, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound, with the chemical formula C9H9IO2, features an iodine atom attached to the benzene ring, which influences its biological properties. It is characterized by the following structural formula:

This compound exhibits unique physicochemical properties that contribute to its biological activity. Notably, it is classified as a BBB permeant , indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system applications .

Antibacterial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. A study evaluating various halogenated benzoic acids indicated that this compound exhibited effective growth inhibition against several bacterial strains, including Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentration (MIC) for this compound was reported to be greater than 500 µg/mL, suggesting moderate antibacterial efficacy .

Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of this compound compared to other halogenated compounds:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | >500 | 91.5 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

The data indicates that while this compound shows some level of antibacterial activity, it is less potent than other halogenated derivatives like DIMPBA and FIPBA .

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of iodine in its structure could play a role in these interactions, as halogens are known to impact microbial metabolism and growth.

Case Studies and Applications

In medicinal chemistry, this compound has been explored for its potential use in drug development. For example, it has been evaluated as a building block in synthesizing more complex molecules aimed at targeting oncogenic pathways . The ability to modify its structure allows for the development of derivatives with enhanced biological activity or reduced toxicity.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance antibacterial activity or reduce side effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of this compound in clinical settings.

Propiedades

IUPAC Name |

3-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMKANNXWUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82998-57-0 | |

| Record name | 3-Iodo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82998-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Iodo-4-methylbenzoic acid in radiopharmaceutical chemistry?

A1: While this compound itself doesn't possess inherent pharmaceutical activity, it serves as a crucial starting material in synthesizing radiolabeling agents. Specifically, it acts as a precursor in the multi-step synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) [, ]. This compound is particularly valuable for labeling monoclonal antibodies with radioactive iodine isotopes like Iodine-131 ([131I]SGMIB).

Q2: Why is [131I]SGMIB advantageous for labeling internalizing monoclonal antibodies compared to other agents like Iodogen or [125I]SIPC?

A2: [131I]SGMIB exhibits superior intracellular retention of the radioiodine label after antibody internalization []. This is attributed to the presence of the guanidinomethyl group, a polar substituent, on the labeled aromatic ring. This structural modification hinders the transport of labeled catabolites across lysosomal and cell membranes following antibody degradation within the target cell. Consequently, [131I]SGMIB offers improved retention of radioactivity at the target site, making it a promising candidate for developing targeted radioimmunotherapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.